Ethyl 4-(3,5-difluorophenyl)-2,2-dimethyl-4-oxobutyrate
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Overview
Description
Ethyl 4-(3,5-difluorophenyl)-2,2-dimethyl-4-oxobutyrate is an organic compound that belongs to the class of esters It features a 3,5-difluorophenyl group attached to a butyrate backbone, which is further substituted with ethyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3,5-difluorophenyl)-2,2-dimethyl-4-oxobutyrate typically involves the esterification of 4-(3,5-difluorophenyl)-2,2-dimethyl-4-oxobutyric acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of advanced catalytic systems and optimized reaction parameters can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3,5-difluorophenyl)-2,2-dimethyl-4-oxobutyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: 4-(3,5-difluorophenyl)-2,2-dimethyl-4-oxobutyric acid.
Reduction: Ethyl 4-(3,5-difluorophenyl)-2,2-dimethyl-4-hydroxybutyrate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(3,5-difluorophenyl)-2,2-dimethyl-4-oxobutyrate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(3,5-difluorophenyl)-2,2-dimethyl-4-oxobutyrate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the difluorophenyl group can enhance binding affinity and specificity towards certain molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(3,5-dichlorophenyl)-2,2-dimethyl-4-oxobutyrate
- Ethyl 4-(3,5-dibromophenyl)-2,2-dimethyl-4-oxobutyrate
- Ethyl 4-(3,5-dimethylphenyl)-2,2-dimethyl-4-oxobutyrate
Uniqueness
Ethyl 4-(3,5-difluorophenyl)-2,2-dimethyl-4-oxobutyrate is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable candidate for various applications.
Properties
IUPAC Name |
ethyl 4-(3,5-difluorophenyl)-2,2-dimethyl-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2O3/c1-4-19-13(18)14(2,3)8-12(17)9-5-10(15)7-11(16)6-9/h5-7H,4,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBETYUOFHRBTHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CC(=O)C1=CC(=CC(=C1)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645642 |
Source
|
Record name | Ethyl 4-(3,5-difluorophenyl)-2,2-dimethyl-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898753-62-3 |
Source
|
Record name | Ethyl 3,5-difluoro-α,α-dimethyl-γ-oxobenzenebutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898753-62-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-(3,5-difluorophenyl)-2,2-dimethyl-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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